molecular formula C16H17F2N3O2 B2510677 2-(2,4-difluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797866-84-2

2-(2,4-difluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2510677
CAS RN: 1797866-84-2
M. Wt: 321.328
InChI Key: WEDUIHUADYANIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, also known as DFP-10825, is a small molecule compound that has been synthesized for scientific research purposes. This compound has attracted significant attention due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide, also known as F6448-1879 or 2-(2,4-difluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide:

Antifungal Agents

2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide: has shown potential as an antifungal agent. Its structure allows it to inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a candidate for developing new antifungal medications .

Photocatalytic Activity

This compound has been studied for its photocatalytic properties, particularly in hydrogen evolution reactions. When used in conjunction with certain metal complexes, it can act as a photosensitizer, facilitating the conversion of light energy into chemical energy, which is crucial for sustainable energy applications .

Luminescence Switching

The compound exhibits luminescence switching behavior under different pH conditions. This property is useful in developing pH sensors and other analytical tools that require precise detection of environmental changes .

Structural Biology

In structural biology, 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can be used as a ligand in crystallography studies. Its unique structure helps in stabilizing protein-ligand complexes, aiding in the determination of protein structures and understanding their functions .

Medicinal Chemistry

The compound’s structure makes it a valuable scaffold in medicinal chemistry for the design of new drugs. Its ability to interact with various biological targets can be exploited to develop treatments for different diseases, including cancer and infectious diseases .

Organic Synthesis

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in synthetic chemistry .

Environmental Chemistry

The compound’s stability and reactivity make it suitable for applications in environmental chemistry. It can be used in the development of materials for pollutant detection and removal, contributing to environmental protection efforts .

Material Science

In material science, 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This application is valuable in creating advanced materials for various industrial uses .

These diverse applications highlight the compound’s versatility and potential in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Optically Active Antifungal Azoles Cyclometalated Ir(iii) complexes

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-12-2-1-11(15(18)8-12)7-16(22)20-13-9-19-21(10-13)14-3-5-23-6-4-14/h1-2,8-10,14H,3-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDUIHUADYANIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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